molecular formula C30H50O2 B1262029 32-Hydroxylanosterol

32-Hydroxylanosterol

Cat. No.: B1262029
M. Wt: 442.7 g/mol
InChI Key: DWVYYKFZEDMMPU-PUXRVUTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

32-Hydroxylanosterol is a key oxygenated lanosterol derivative recognized for its significant role as an endogenous regulator of cholesterol biosynthesis . Research indicates that it is a potent suppressor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase activity, which is the rate-limiting enzyme in the mevalonate pathway, with studies reporting an IC50 of 0.7 µM . Its mechanism of action contributes to the feedback inhibition of cholesterol synthesis, and it has been shown to accumulate in cell cultures treated with mevalonate, leading to the repression of HMG-CoA reductase activity . Furthermore, this compound is identified as a metabolic intermediate in the post-squalene cholesterol biosynthesis pathway, specifically in the lanosterol 14α-demethylation process that removes the C-32 methyl group . Its presence and biological activity provide crucial insights into the complex regulatory networks controlled by oxysterols in cellular metabolism, making it a valuable compound for studying metabolic disorders and sterol homeostasis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H50O2

Molecular Weight

442.7 g/mol

IUPAC Name

(3S,5R,10S,13R,14S,17R)-14-(hydroxymethyl)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C30H50O2/c1-20(2)9-8-10-21(3)22-14-18-30(19-31)24-11-12-25-27(4,5)26(32)15-16-28(25,6)23(24)13-17-29(22,30)7/h9,21-22,25-26,31-32H,8,10-19H2,1-7H3/t21-,22-,25+,26+,28-,29-,30-/m1/s1

InChI Key

DWVYYKFZEDMMPU-PUXRVUTHSA-N

SMILES

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)CO

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)CO

Canonical SMILES

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)CO

Synonyms

32-hydroxylanosterol

Origin of Product

United States

Enzymology of 32 Hydroxylanosterol Formation

Lanosterol (B1674476) 14α-Demethylase (CYP51/CYP51A1/Erg11) as the Catalytic Enzyme

Lanosterol 14α-demethylase, encoded by the CYP51A1 gene in mammals and also known as Erg11 in fungi, is a key enzyme in sterol biosynthesis. wikipedia.orguniprot.org It belongs to the cytochrome P450 superfamily, a diverse group of enzymes involved in the metabolism of a wide array of organic compounds. wikipedia.orgwikidoc.org CYP51's primary and highly conserved function across different biological kingdoms is the removal of the 14α-methyl group from sterol precursors. wikipedia.orgpnas.org This demethylation is a crucial checkpoint in the transformation of lanosterol into various other sterols necessary for cellular functions. wikipedia.orgwikidoc.org

Substrate Specificity and Catalytic Activity of CYP51 towards Lanosterol

CYP51 exhibits a high degree of substrate specificity, primarily acting on 14α-methyl sterols. pnas.orgfrontiersin.org In mammals, the main substrates are lanosterol and 24,25-dihydrolanosterol. genecards.orguniprot.orgresearchgate.net The enzyme's active site is structured to specifically accommodate these sterol molecules, facilitating the precise oxidation of the 14α-methyl group. The catalytic activity of human CYP51 has a Michaelis constant (Km) for lanosterol of approximately 1.7 µM.

While lanosterol is the primary substrate in animals and fungi, plant CYP51 orthologs preferentially bind to obtusifoliol (B190407). pnas.orgpnas.org Interestingly, the CYP51 from Mycobacterium tuberculosis can also demethylate lanosterol. pnas.org Some fungal CYP51 enzymes, like the one from Mycosphaerella graminicola, have shown a preference for eburicol (B28769) over lanosterol, highlighting a degree of variability in substrate affinity among different species. asm.org

Molecular Mechanisms of C32 Hydroxylation by CYP51

The conversion of lanosterol to its demethylated product by CYP51 occurs through three successive monooxygenation reactions. wikipedia.orgresearchgate.netpnas.org Each step requires a molecule of diatomic oxygen (O₂) and reducing equivalents from NADPH. wikipedia.orgwikidoc.org

The first step is the hydroxylation of the 14α-methyl group (C32) of lanosterol to form the intermediate 32-hydroxylanosterol. genecards.orgresearchgate.net This is a classic cytochrome P450 monooxygenation reaction where one oxygen atom from O₂ is incorporated into the substrate, and the other is reduced to water. wikipedia.orgwikidoc.org The subsequent steps involve the further oxidation of the newly formed hydroxyl group to an aldehyde (32-oxolanosterol) and then the removal of this group as formic acid, which results in the formation of a double bond at the C14-C15 position. wikipedia.orggenecards.org The entire three-step reaction is believed to be mediated by a Compound I intermediate. researchgate.net

Role of Cytochrome P450 Reductase (POR) and Molecular Oxygen in CYP51 Activity

The catalytic activity of CYP51 is critically dependent on the presence of NADPH-cytochrome P450 reductase (POR) and molecular oxygen. researchgate.netpnas.orgnih.gov POR is an essential redox partner that transfers electrons from NADPH to CYP51. nih.govasm.org This electron transfer is a prerequisite for the activation of molecular oxygen by the heme iron within the active site of CYP51. asm.orgmit.edu

The reaction cycle involves two single-electron transfer steps from POR to CYP51. asm.org In some organisms, cytochrome b₅ can also contribute to the electron transfer process, particularly for the second electron. asm.org The activated oxygen species within the enzyme's active site is then able to carry out the hydroxylation of the lanosterol substrate. wikipedia.orgwikidoc.org

Structural Biology and Active Site Analysis of CYP51 Relevant to this compound Biosynthesis

Sequence alignment studies have identified highly conserved regions that form the substrate-binding cavity. wikipedia.org These include residues in the B' helix, the B'/C loop, the C helix, the I helix, and the K/β1-4 loop. wikipedia.org The rigidity of the substrate-binding cavity is thought to be crucial for the enzyme's strict substrate specificity and its conserved function. nih.gov In human CYP51, a disordered loop-like region in the I-helix may be responsible for its weaker susceptibility to certain inhibitors compared to fungal orthologs. researchgate.net

Species-Specific Variants and Orthologs of CYP51 Involved in this compound Production

CYP51 is an ancient and highly conserved enzyme family, yet significant sequence variation exists between biological kingdoms, with amino acid similarities as low as 22-30%. wikipedia.org These variations give rise to different substrate preferences and sensitivities to inhibitors.

Fungal CYP51s (often called Erg11) are essential for producing ergosterol (B1671047), a vital component of fungal cell membranes. uniprot.org They primarily utilize lanosterol and eburicol as substrates. asm.orguniprot.org Plant CYP51s, on the other hand, are involved in the synthesis of phytosterols (B1254722) and preferentially use obtusifoliol as a substrate. pnas.orgpnas.org

Mammalian CYP51A1

In mammals, CYP51A1 is the sole enzyme responsible for the 14α-demethylation of lanosterol and 24,25-dihydrolanosterol, key steps in the biosynthesis of cholesterol. genecards.orguniprot.orgnih.gov Cholesterol is a fundamental component of mammalian cell membranes and a precursor for steroid hormones and bile acids. genecards.orguniprot.org The human CYP51A1 gene is located on chromosome 7. wikipedia.org The enzyme is widely distributed throughout human tissues, with the highest expression levels found in the testes. researchgate.net

The reaction catalyzed by mammalian CYP51A1 is a three-step process, with this compound being the first intermediate. genecards.org This process is essential for normal development and physiology.

Fungal Erg11

In fungi, the enzyme responsible for lanosterol 14α-demethylation is encoded by the ERG11 gene. yeastgenome.orgnih.gov This enzyme, often referred to as Erg11p, is a key component of the ergosterol biosynthesis pathway, which is vital for fungal cell membrane integrity and function. biorxiv.orgyeastgenome.org Ergosterol is the primary sterol in fungal membranes, analogous to cholesterol in mammalian cells. yeastgenome.orgatsjournals.org The Erg11p-catalyzed reaction occurs at the endoplasmic reticulum membrane. uniprot.orguniprot.org

The demethylation of lanosterol by Erg11p is a three-step process that begins with the conversion of lanosterol to this compound. genecards.orguniprot.org This is followed by further oxidation to 32-oxolanosterol and subsequent removal of the C-32 as formate. uniprot.orguniprot.org The entire sequence requires three molecules of both oxygen and NADPH. asm.org Due to its essential role in producing ergosterol, Erg11p is the primary target for azole antifungal agents, such as fluconazole (B54011) and ketoconazole. wikipedia.orgbiorxiv.orgyeastgenome.org These drugs bind to the heme iron within the enzyme's active site, inhibiting its function, which leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors. asm.orgbiorxiv.org Resistance to azole antifungals in pathogenic fungi like Candida albicans often arises from mutations in the ERG11 gene, which can alter the enzyme's structure and reduce the binding affinity of the inhibitor. asm.orgnih.gov Several studies have identified "hot spot" regions in Erg11p where amino acid substitutions are frequently found in resistant strains. asm.orgnih.govbiorxiv.org

Table 1: Characteristics of Fungal Erg11 in this compound Formation

Feature Description Source(s)
Gene ERG11 yeastgenome.orgnih.gov
Enzyme Lanosterol 14α-demethylase (CYP51) wikipedia.orgyeastgenome.org
Organism Fungi (e.g., Candida albicans, Saccharomyces cerevisiae) yeastgenome.orgbiorxiv.org
Subcellular Location Endoplasmic Reticulum (ER) membrane uniprot.orguniprot.orgyeastgenome.org
Substrate Lanosterol, Eburicol uniprot.orguniprot.org
Product (Initial) This compound genecards.orguniprot.org
Cofactors NADPH, O₂ asm.orgbiorxiv.org
Function First step in the 14α-demethylation of lanosterol for ergosterol biosynthesis. uniprot.orgyeastgenome.org

| Clinical Significance | Primary target of azole antifungal drugs. | wikipedia.orgbiorxiv.orgnih.gov |

Plant and Other Eukaryotic CYP51 Homologs

Homologs of the fungal Erg11 enzyme are found throughout eukaryotes, where they perform a conserved function in sterol biosynthesis. nih.govgenecards.org In mammals, the enzyme is known as CYP51A1 and is a critical part of the cholesterol synthesis pathway. genecards.orguniprot.orgnih.gov Located in the endoplasmic reticulum, mammalian CYP51A1 catalyzes the 14α-demethylation of lanosterol and 24,25-dihydrolanosterol. uniprot.orguniprot.org The reaction mechanism is identical to the fungal process, beginning with the formation of this compound from lanosterol. genecards.orguniprot.org

Plant CYP51s also catalyze the 14α-demethylation of sterol precursors, a necessary step for producing essential phytosterols like sitosterol (B1666911) and stigmasterol. atsjournals.org However, a key difference lies in their substrate specificity. While fungal and animal CYP51s primarily use lanosterol as their substrate, plant CYP51s show a strong preference for other sterol precursors, such as obtusifoliol. nih.govpnas.org For example, the CYP51 from wheat actively demethylates obtusifoliol but shows no metabolic activity towards lanosterol or eburicol. nih.gov This substrate specificity reflects the divergence of sterol biosynthetic pathways between the different kingdoms. nih.gov

Furthermore, the diversity of CYP51 genes is greater in the plant kingdom. nih.gov Some plant species possess multiple CYP51 genes, which have undergone functional divergence. nih.govpnas.org A notable example is found in oats (Avena sativa), which has a CYP51 enzyme (AsCYP51H10) that has acquired a new function (neofunctionalization). pnas.org This particular enzyme is involved in the synthesis of defense-related antimicrobial compounds called avenacins, rather than in primary sterol metabolism, representing a rare instance of a CYP51 family member evolving a function outside of sterol biosynthesis. pnas.org In protozoa like Trypanosoma cruzi, the CYP51 enzyme is also essential and serves as a drug target, though its substrate preference for C4-dimethylsterols can differ from that of its homologs in other phyla. rhea-db.org

Table 2: Comparison of CYP51 Homologs Across Eukaryotic Kingdoms

Feature Fungi (Erg11) Animals (CYP51A1) Plants (CYP51)
Primary Substrate Lanosterol, Eburicol uniprot.orguniprot.org Lanosterol, 24,25-Dihydrolanosterol uniprot.orguniprot.org Obtusifoliol nih.govpnas.org
Primary End-Product Ergosterol wikipedia.orgatsjournals.org Cholesterol genecards.orgatsjournals.org Stigmasterol, Sitosterol atsjournals.org
Conserved Function Sterol Biosynthesis yeastgenome.org Sterol Biosynthesis genecards.org Primarily Sterol Biosynthesis pnas.orgnih.gov
Functional Divergence Not typically observed Not typically observed Neofunctionalization reported (e.g., defense compound synthesis in oats) pnas.org

| Inhibitors | Azole antifungals wikipedia.org | Cholesterol-lowering drug candidates nih.gov | Herbicides nih.gov |

Compound Index

Table 3: List of Chemical Compounds

Compound Name
24,25-dihydrolanosterol
This compound
32-oxolanosterol
4,4-dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol
4,4-dimethyl-8,14-cholestadien-3-beta-ol
Avenacins
Cholesterol
Eburicol
Ergosterol
Fluconazole
Formic Acid
Ketoconazole
Lanosterol
Obtusifoliol
Sitosterol

Biosynthesis and Metabolic Pathways Involving 32 Hydroxylanosterol

Integration of 32-Hydroxylanosterol within Mammalian Cholesterol Biosynthesis

This compound is a critical, albeit transient, intermediate in the complex multi-step process of cholesterol biosynthesis in mammals. nih.govwikipathways.org This pathway, responsible for producing cholesterol—an essential component of cell membranes and a precursor to steroid hormones and bile acids—begins with acetyl-CoA and proceeds through numerous enzymatic steps. uniprot.orgresearchgate.net Following the formation of the first sterol intermediate, lanosterol (B1674476), the pathway enters a post-lanosterol phase. mdpi.com This phase is characterized by a series of demethylations, isomerizations, and reductions. researchgate.net

The post-lanosterol steps are broadly divided into two main branches: the Bloch pathway and the Kandutsch-Russell pathway. researchgate.netmdpi.com this compound is a key player specifically within the Bloch pathway, where intermediates retain the Δ24 double bond in the side chain. nih.govresearchgate.netwikipathways.org Its formation marks the beginning of the removal of the 14α-methyl group from lanosterol, a crucial transformation catalyzed by the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51A1). portlandpress.comnih.govresearchgate.net

The Bloch pathway is one of the two major routes for converting lanosterol to cholesterol in mammalian cells. researchgate.netmdpi.com In astrocytes, for instance, the Bloch pathway is the utilized route, converting lanosterol through a sequence that includes this compound. researchgate.net This pathway is defined by the retention of the double bond at position 24 in the sterol side chain until the final steps of synthesis. mdpi.com

This compound emerges as the very first product in the demethylation of lanosterol, positioning it as a pivotal intermediate at the gateway of the post-lanosterol segment of the Bloch pathway. nih.govresearchgate.netportlandpress.com Its existence is transient as it is quickly processed by the same enzyme that created it, CYP51A1, in a multi-step reaction cascade. nih.govuniprot.org The pathway proceeds from lanosterol to this compound, then to 32-oxolanosterol, and ultimately to 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol (FF-MAS), before further enzymatic modifications lead to cholesterol. nih.govwikipathways.org

The removal of the 14α-methyl group from lanosterol is not a single event but a three-step oxidative cascade, entirely catalyzed by the single cytochrome P450 enzyme, CYP51A1. uniprot.orgnih.govbioscientifica.comwikidoc.org This enzyme is a monooxygenase located in the endoplasmic reticulum that requires NADPH and molecular oxygen to function. nih.govbioscientifica.com The process involves three successive oxidation cycles targeting the C-32 methyl group. bioscientifica.comwikidoc.org

The reaction sequence begins with the first monooxygenation event: the hydroxylation of the 14α-methyl group of lanosterol to form the alcohol intermediate, this compound. uniprot.orgwikidoc.org This is followed by a second oxidation of the newly formed hydroxymethyl group to an aldehyde, yielding 32-oxolanosterol. nih.govwikidoc.org The final step involves the oxidative cleavage of the C-C bond, which removes the formyl group as formic acid and introduces a double bond at the C14-C15 position. uniprot.orgbioscientifica.comwikidoc.org This entire three-step reaction is highly efficient and processive, meaning the intermediates (this compound and 32-oxolanosterol) are typically channeled directly to the next step without dissociating from the enzyme's active site. nih.govnih.gov

Following its formation from lanosterol, this compound serves as the immediate substrate for the second oxidative step catalyzed by CYP51A1. nih.govbioscientifica.comwikidoc.org In this reaction, the 32-hydroxyl group is oxidized to a formyl group (aldehyde), resulting in the compound 32-oxolanosterol (also known as 4,4-Dimethyl-14α-formyl-5α-cholesta-8,24-dien-3β-ol). nih.govuniprot.orgresearchgate.net This conversion is an essential part of the demethylation process and, like the initial hydroxylation, requires NADPH and oxygen. wikidoc.orguniprot.org The product, 32-oxolanosterol, has been identified in cell cultures, particularly when the cholesterol biosynthesis pathway is highly active. researchgate.netgrantome.comnih.gov

The final and irreversible step in the 14α-demethylation cascade is the conversion of 32-oxolanosterol. nih.govbioscientifica.comwikidoc.org This third oxidation, also catalyzed by CYP51A1, results in the cleavage of the bond between C-14 and C-32. uniprot.orgasm.org The C-32 carbon is released as formic acid. uniprot.orgbioscientifica.comwikidoc.org This reaction simultaneously introduces a new double bond between carbons 14 and 15, yielding the first demethylated product in the pathway, 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol, also known as Follicular Fluid Meiosis-Activating Sterol (FF-MAS). uniprot.orgnih.govbioscientifica.com This product then proceeds through several more enzymatic steps, including the removal of two more methyl groups at the C-4 position, to eventually become cholesterol. researchgate.net

Multi-Step Oxidative Demethylation Cascade via this compound

Conversion to 32-Oxolanosterol

This compound in Fungal Ergosterol (B1671047) Biosynthesis

Similar to cholesterol synthesis in mammals, ergosterol synthesis in fungi is a vital process for creating the primary sterol component of fungal cell membranes. wikidoc.orgbiorxiv.org The fungal pathway also utilizes lanosterol as a key precursor and involves a 14α-demethylation step catalyzed by a homologous CYP51 enzyme, often encoded by the ERG11 gene. wikidoc.orgfrontiersin.org

The demethylation mechanism in fungi mirrors the mammalian process, proceeding through a three-step oxidation. asm.orgbiorxiv.org Lanosterol is first hydroxylated to form this compound, which is then oxidized to 32-oxolanosterol. uniprot.orguniprot.org The final step involves the elimination of the C-32 carbon as formic acid to produce the Δ14-desaturated sterol. uniprot.orguniprot.org Therefore, this compound is a conserved intermediate in the ergosterol biosynthesis pathway in fungi, just as it is in the cholesterol pathway in mammals. portlandpress.comresearchgate.netwikidoc.org This conservation makes the CYP51 enzyme a primary target for azole antifungal drugs, which inhibit this critical demethylation step, disrupting ergosterol production and compromising fungal membrane integrity. wikidoc.orgfrontiersin.orgscbt.com

Identification and Characterization of this compound and Downstream Intermediates

The identification of transient intermediates like this compound and 32-oxolanosterol has been a significant biochemical challenge due to their low steady-state concentrations. nih.gov However, their existence has been confirmed through various research findings. In studies using cultured Chinese hamster lung cells treated with high levels of mevalonate (B85504) to stimulate sterol synthesis, researchers were able to induce the accumulation of these oxysterols. nih.gov

The characterization of these compounds has relied on a combination of analytical techniques. nih.govresearchgate.net High-performance liquid chromatography (HPLC) has been used to separate the sterol intermediates based on their retention times. researchgate.netnih.govresearchgate.net Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy have provided the definitive structural data needed for their formal identification. researchgate.netnih.govresearchgate.net For example, the identity of 32-oxolanosterol was confirmed by its mass spectrum and by its chemical reduction with sodium borohydride (B1222165) (NaBH4), which converted it into a compound with the same HPLC retention time as this compound. nih.govresearchgate.net These methods have been crucial in piecing together the precise sequence of the lanosterol demethylation pathway. wikipathways.orguniprot.orgresearchgate.net

Data Tables

Table 1: Key Enzymes and Reactions

EnzymeSubstrate(s)Product(s)Pathway
Lanosterol 14α-demethylase (CYP51A1)Lanosterol, NADPH, O₂This compound, NADP⁺, H₂OMammalian Cholesterol Biosynthesis (Bloch) uniprot.orgwikidoc.org
Lanosterol 14α-demethylase (CYP51A1)This compound, NADPH, O₂32-Oxolanosterol, NADP⁺, H₂OMammalian Cholesterol Biosynthesis (Bloch) nih.govuniprot.org
Lanosterol 14α-demethylase (CYP51A1)32-Oxolanosterol, NADPH, O₂4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol, Formate, NADP⁺Mammalian Cholesterol Biosynthesis (Bloch) uniprot.orgbioscientifica.com
Fungal Lanosterol 14α-demethylase (CYP51/Erg11)Lanosterol, NADPH, O₂This compound, NADP⁺, H₂OFungal Ergosterol Biosynthesis uniprot.orguniprot.org
Fungal Lanosterol 14α-demethylase (CYP51/Erg11)This compound, NADPH, O₂32-Oxolanosterol, NADP⁺, H₂OFungal Ergosterol Biosynthesis uniprot.orguniprot.org

Interplay with Shunt Pathways in Sterol Metabolism

The post-lanosterol phase of cholesterol biosynthesis is characterized by two main routes: the Bloch and the Kandutsch-Russell pathways. This compound is a critical intermediate in the Bloch pathway. The interplay between this primary pathway and various shunt pathways is crucial for maintaining cholesterol homeostasis and for the synthesis of other biologically active sterols.

The initial and rate-limiting step in the conversion of lanosterol in the Bloch pathway is its demethylation at the C14α position, a reaction catalyzed by the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51A1). portlandpress.comnih.gov This process occurs in three successive oxidative steps, with this compound being the first hydroxylated intermediate. portlandpress.com

The formation of this compound represents a significant metabolic branch point. From here, the sterol can either continue down the Bloch pathway towards cholesterol or its flux can be diverted into alternative shunt pathways. The direction of this metabolic flow is influenced by the substrate specificities and activities of key enzymes, which can vary between different tissues and cell types. ahajournals.org

One of the major intersections between the Bloch and Kandutsch-Russell pathways is mediated by the enzyme 24-dehydrocholesterol reductase (DHCR24). nih.gov DHCR24 can reduce the double bond at C24 in various intermediates of the Bloch pathway, effectively shunting them into the Kandutsch-Russell pathway. researchgate.net While DHCR24 can act on lanosterol itself, it shows a preference for later intermediates like zymosterol (B116435). nih.gov This suggests that the initial conversion of lanosterol to this compound by CYP51A1 commits the sterol to the early steps of the Bloch pathway before a potential crossover to the Kandutsch-Russell pathway can occur.

The competition between CYP51A1 and other enzymes for the common substrate, lanosterol, is a key aspect of this interplay. The relative expression and activity of these enzymes determine the metabolic fate of lanosterol and the balance between the main cholesterol-producing pathways and the various shunt pathways.

Table 1: Key Enzymes in the Metabolism of Lanosterol and its Derivatives

EnzymeGeneSubstrate(s)Product(s) in relation to this compoundPathway Association
Lanosterol 14α-demethylaseCYP51A1Lanosterol, 24,25-DihydrolanosterolThis compound , Follicular fluid meiosis-activating sterol (FF-MAS)Bloch Pathway
24-dehydrocholesterol reductaseDHCR24Lanosterol, Desmosterol (B1670304), other Bloch pathway intermediates24,25-Dihydrolanosterol, CholesterolKandutsch-Russell Pathway, Bloch Pathway (terminal step)
Squalene (B77637) monooxygenaseSQLESqualene, Mono-oxidosqualene2,3-Oxidosqualene (B107256), Di-oxidosqualenePre-lanosterol pathway, 24(S),25-epoxycholesterol shunt

Table 2: Research Findings on the Regulation of Post-Lanosterol Pathways

FindingOrganism/Cell TypeKey ImplicationReference
The relative flux through the Bloch and Kandutsch-Russell pathways is tissue-specific.MouseDemonstrates differential regulation of these pathways in various parts of the body. ahajournals.org
LXRα can repress the expression of CYP51A1, indicating a feedback mechanism by oxysterols.Human (in vitro)Shows transcriptional control over the entry point into the Bloch pathway. nih.gov
DHCR24 can shuttle intermediates from the Bloch to the Kandutsch-Russell pathway, with zymosterol being a major crossover point.GeneralHighlights the interconnectedness of the two major pathways. nih.gov
Accumulation of lanosterol derivatives can inhibit HMG-CoA reductase activity.Cell culturesSuggests a feedback regulation mechanism by post-lanosterol intermediates. annualreviews.org

Regulation of 32 Hydroxylanosterol Levels and Associated Metabolic Flux

Enzymatic Regulation of CYP51 Activity in Sterol Biosynthesis

The enzymatic activity of lanosterol (B1674476) 14α-demethylase (CYP51A1), the enzyme that converts lanosterol to 32-hydroxylanosterol and subsequent intermediates, is a critical control point in the cholesterol biosynthesis pathway. nih.govresearchgate.netresearchgate.net The catalytic function of CYP51A1 involves a three-step oxidative removal of the 14α-methyl group from lanosterol. nih.govresearchgate.netnih.gov Each of these steps requires molecular oxygen and reducing equivalents supplied by NADPH-cytochrome P450 reductase (CPR). nih.govresearchgate.net

The efficiency of this enzymatic process is influenced by several factors:

Electron Donor Availability: The rate of CYP51A1 catalysis is dependent on the availability of its redox partner, CPR. mdpi.complos.org In some organisms, the overexpression of both CYP51A1 and its corresponding CPR is necessary to significantly enhance its activity, indicating that the availability of reducing equivalents can be a limiting factor. mdpi.com

Substrate Specificity: CYP51A1 exhibits a narrow substrate specificity, primarily acting on lanosterol and a few other 14α-methyl sterols like 24,25-dihydrolanosterol. researchgate.netfrontiersin.org This specificity ensures the targeted conversion of lanosterol and prevents the demethylation of other sterol intermediates.

Inhibition: The activity of CYP51A1 can be inhibited by various compounds, most notably azole antifungals. juniperpublishers.complos.orgacs.org These inhibitors bind to the heme iron atom within the active site of the enzyme, preventing substrate binding and catalysis. juniperpublishers.complos.org While primarily used as antifungal agents, these inhibitors have been instrumental in studying the function of CYP51A1.

Post-Translational Modifications and Protein Stability: The stability and, consequently, the activity of the CYP51A1 protein can be modulated by its interaction with other proteins. For instance, in yeast, the protein Dap1 stabilizes the fungal homolog of CYP51A1, thereby regulating its protein levels and activity. mdpi.com

The intricate regulation at the enzymatic level ensures that the production of this compound and subsequent cholesterol precursors is finely tuned to the cell's metabolic needs.

Transcriptional and Translational Control of CYP51 Gene Expression

The expression of the CYP51A1 gene is subject to complex transcriptional and translational regulation, ensuring that the levels of the CYP51A1 enzyme are adjusted in response to cellular sterol levels and other signaling pathways.

Transcriptional Regulation:

The primary regulators of CYP51A1 transcription are the Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2. oup.comnih.govplos.orgumin.ne.jp When cellular sterol levels are low, SREBP-2 is activated and translocates to the nucleus, where it binds to a Sterol Regulatory Element (SRE) in the promoter region of the CYP51A1 gene, thereby activating its transcription. oup.comumin.ne.jp Conversely, when sterol levels are high, the activation of SREBP-2 is inhibited, leading to a decrease in CYP51A1 transcription. oup.comresearchgate.net

In addition to SREBPs, other transcription factors and signaling pathways modulate CYP51A1 expression:

Liver X Receptors (LXRs): Oxysterols, including potentially this compound itself, can activate LXRs. nih.govnih.gov Activated LXRs can bind to a negative LXR response element (nLXRE) in the CYP51A1 promoter, leading to the repression of its transcription. nih.govnih.gov This creates a negative feedback loop where the products of the cholesterol synthesis pathway can downregulate their own production.

Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor Alpha (PPARA): These nuclear receptors, which often form heterodimers with LXRs, are also implicated in the regulation of genes involved in lipid homeostasis, including those in the cholesterol synthesis pathway. biorxiv.org

RAR-related orphan receptors (RORs): RORs, particularly RORα and RORγ, are nuclear receptors that can be regulated by cholesterol precursors. jst.go.jpnih.gov Their transcriptional activity can be influenced by sterol intermediates downstream of lanosterol, suggesting a role in fine-tuning cholesterol synthesis gene expression. jst.go.jpnih.gov

cAMP Signaling Pathway: The CYP51A1 gene can also be induced by the cAMP signaling pathway, independently of SREBP activation. oup.comresearchgate.net This induction is mediated by the binding of cAMP response element-binding protein (CREB) to a cAMP-response element (CRE) in the CYP51A1 promoter. oup.com

Translational Regulation:

While transcriptional control is a major regulatory mechanism, there is also evidence for translational control of cholesterol biosynthetic enzymes. For instance, a reaction intermediate in the demethylation of lanosterol has been shown to suppress the translation of HMG-CoA reductase, the rate-limiting enzyme of the mevalonate (B85504) pathway. nih.gov This suggests that intermediates produced by CYP51A1, potentially including this compound, could play a role in the post-transcriptional regulation of the cholesterol synthesis pathway.

Feedback Regulation of Cholesterol Biosynthesis by Oxysterols, including this compound

Oxysterols, which are oxidized derivatives of cholesterol and its precursors, are key signaling molecules in the feedback regulation of cholesterol biosynthesis. This compound, as an early oxysterol intermediate, is positioned to play a significant role in this regulatory network.

The primary mechanism of feedback regulation by oxysterols involves the SREBP pathway. researchgate.netwjgnet.comresearchgate.net When cellular sterol levels, including oxysterols, are high, they promote the binding of the SREBP cleavage-activating protein (SCAP) to insulin-induced gene (Insig) proteins in the endoplasmic reticulum. nih.govpnas.org This binding prevents the SCAP-SREBP complex from moving to the Golgi apparatus, where SREBP would normally be cleaved and activated. wjgnet.comresearchgate.netnih.gov By inhibiting SREBP activation, oxysterols suppress the transcription of genes involved in cholesterol synthesis, including HMGCR (the gene for HMG-CoA reductase) and CYP51A1. researchgate.netpnas.org

Specifically, oxysterols like 25-hydroxycholesterol (B127956) have been shown to be potent suppressors of SREBP processing. researchgate.netahajournals.org While the direct effect of this compound on the SCAP-Insig interaction is still being fully elucidated, its structural similarity to other regulatory oxysterols suggests it likely participates in this feedback mechanism.

Furthermore, certain oxysterols can accelerate the degradation of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol synthesis pathway. mdpi.comnih.gov This occurs through an Insig-dependent ubiquitination process that targets the reductase for proteasomal degradation. mdpi.com Intermediates in the cholesterol synthesis pathway, such as lanosterol and other oxysterols, have been shown to induce this degradation. mdpi.com It is plausible that this compound also contributes to this post-translational control of HMG-CoA reductase.

One specific oxylanosterol, 3β-hydroxylanost-8-en-32-al, which is derived from lanosterol, has been identified as a putative regulatory molecule that decreases the translation of HMG-CoA reductase mRNA. nih.gov The accumulation of this molecule is favored when the activity of downstream enzymes like lanosterol 14α-demethylase is reduced, suggesting a finely tuned feedback loop where the accumulation of early intermediates can regulate the entry point of the entire pathway. nih.gov

Impact of Precursor Availability (e.g., Mevalonate) on this compound Accumulation

The accumulation of this compound is directly dependent on the availability of its immediate precursor, lanosterol. The synthesis of lanosterol is, in turn, determined by the metabolic flux through the mevalonate pathway. researchgate.netbyjus.comguidetopharmacology.org

The mevalonate pathway begins with the condensation of acetyl-CoA and culminates in the production of farnesyl pyrophosphate (FPP). byjus.comfrontiersin.org Two molecules of FPP are then condensed to form squalene (B77637), which is subsequently cyclized to produce lanosterol. byjus.com The rate-limiting step of this pathway is catalyzed by HMG-CoA reductase, which converts HMG-CoA to mevalonate. researchgate.netbyjus.com

Therefore, any factor that increases the flux through the mevalonate pathway will lead to a greater production of lanosterol and, consequently, a potential for increased synthesis and accumulation of this compound, especially if the downstream enzymatic steps are saturated or inhibited.

For example, treating cells with mevalonate bypasses the HMG-CoA reductase regulatory step and leads to an increased production of downstream intermediates. Studies have shown that in cells treated with mevalonate, there is an accumulation of regulatory oxysterols, including this compound. researchgate.net This indicates that under conditions of high precursor availability, the capacity of the enzymes downstream of lanosterol, including CYP51A1, can be exceeded, leading to the buildup of intermediates like this compound.

Conversely, inhibitors of HMG-CoA reductase, such as statins, block the production of mevalonate and all subsequent intermediates, including lanosterol and this compound. youtube.com This highlights the critical role of precursor availability in determining the levels of this compound.

The accumulation of this compound under conditions of high mevalonate flux also underscores its potential role as a regulatory molecule. As its levels rise due to increased precursor supply, it can then participate in the feedback mechanisms that suppress HMG-CoA reductase activity and SREBP processing, thereby helping to restore homeostasis within the cholesterol biosynthetic pathway.

Biological Roles of 32 Hydroxylanosterol As a Regulatory Oxysterol

Modulation of Sterol Homeostasis by 32-Hydroxylanosterol

This compound is a key intermediate in the Bloch pathway of cholesterol biosynthesis. researchgate.netnih.gov It is formed from lanosterol (B1674476) by the enzyme lanosterol 14-alpha-demethylase (CYP51A1). uniprot.orguniprot.orggenecards.org This enzymatic conversion is a critical step in the multi-step process that ultimately leads to the production of cholesterol. The accumulation of certain oxysterols, including this compound, has been observed in cell cultures treated with mevalonate (B85504), highlighting their role in the feedback regulation of cholesterol synthesis. grantome.comcapes.gov.br

The regulation of cholesterol levels is a tightly controlled process. When cellular cholesterol levels are high, the synthesis of new cholesterol is suppressed. Oxysterols like this compound are believed to participate in this feedback mechanism. For instance, dietary cholesterol can lead to a decrease in the transcription of enzymes late in the cholesterol biosynthetic pathway, which may favor the accumulation of regulatory oxysterols. nih.gov These oxysterols can then act to decrease the translation of HMG-CoA reductase mRNA, the rate-limiting enzyme in cholesterol synthesis. nih.gov

Interactions of this compound with Sterol Regulatory Element-Binding Proteins (SREBPs)

Sterol Regulatory Element-Binding Proteins (SREBPs) are major transcription factors that control the expression of genes involved in cholesterol and fatty acid biosynthesis. nih.govscienceopen.com The activity of SREBPs is regulated by cellular sterol levels. When sterol levels are low, SREBPs are processed and activated, leading to increased gene transcription for cholesterol synthesis and uptake. nih.gov

Ligand Activity of this compound for Nuclear Receptors (e.g., LXR, RORγt)

Nuclear receptors are a class of proteins that, upon binding to specific ligands, regulate the transcription of target genes. Several oxysterols have been identified as natural ligands for nuclear receptors, thereby expanding their roles beyond cholesterol precursors to that of signaling molecules. nih.govscienceopen.com

Liver X Receptors (LXRs) are key regulators of cholesterol, fatty acid, and glucose homeostasis. wikipedia.org They are activated by certain oxysterols, leading to the transcriptional activation of genes involved in cholesterol efflux and transport. medchemexpress.comnih.gov While specific studies detailing the direct binding and activation of LXRs by this compound are limited, the established role of other hydroxycholesterols as LXR ligands suggests a potential for this compound to act in a similar capacity. nih.govnih.gov

Retinoic acid-related orphan receptor gamma t (RORγt) is another nuclear receptor implicated in metabolic regulation. nih.gov Hydroxycholesterols have been identified as agonists for RORγ, indicating a link between cholesterol metabolism and the functions regulated by this receptor. nih.gov This discovery highlights the potential for intermediates of cholesterol synthesis, such as this compound, to have broader signaling functions through their interaction with nuclear receptors.

Influence of this compound on Gene Transcription and Cellular Processes

The regulatory actions of this compound, either directly or indirectly, lead to changes in gene expression and subsequent cellular processes. By participating in the feedback inhibition of cholesterol synthesis, it helps to control the expression of key enzymes like HMG-CoA reductase. nih.gov

Furthermore, the potential interaction of this compound with nuclear receptors like LXRs and RORγt implies a role in modulating the transcription of a wide array of genes. nih.govwikipedia.org Activation of LXRs by oxysterols, for example, leads to the induction of genes that promote reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues. medchemexpress.com The influence of this compound on these pathways underscores its importance in maintaining cellular lipid balance and preventing the detrimental effects of cholesterol overload.

Methodological Approaches in 32 Hydroxylanosterol Research

Analytical Techniques for Isolation, Identification, and Quantitation

The accurate analysis of 32-hydroxylanosterol is challenging due to its low abundance in biological systems and its structural similarity to other sterols. nih.govresearchgate.net Therefore, highly sensitive and specific analytical methods are required.

Mass spectrometry (MS) is a cornerstone technology for the analysis of sterols, including this compound. researchgate.net It offers high sensitivity and the ability to determine the molecular weight and elucidate the structure of analytes. creative-proteomics.com Tandem mass spectrometry (MS/MS) is particularly valuable for distinguishing between isomeric oxysterols by analyzing their fragmentation patterns. nih.govcreative-proteomics.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the confident identification of compounds by determining their elemental composition. rsc.org This is crucial for differentiating this compound from other molecules with similar nominal masses. Techniques like electrospray ionization (ESI) are often employed to ionize the sterol molecules for MS analysis. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules like this compound. aocs.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the precise determination of its stereochemistry and the position of the hydroxyl group. aocs.orgmagritek.com Two-dimensional NMR techniques, such as COSY and HSQC, can establish connectivity between protons and carbons, further confirming the structure. magritek.com While less sensitive than MS, NMR is indispensable for the unambiguous identification of novel sterols or for verifying the structure of synthesized standards. nih.gov

Chromatography is a fundamental technique for separating this compound from complex biological mixtures prior to its detection and quantification. mpg.de

High-Performance Liquid Chromatography (HPLC) is widely used for the separation of oxysterols. tandfonline.comnih.gov Both normal-phase and reversed-phase HPLC can be employed, with the choice of stationary phase influencing the separation selectivity. tandfonline.comrsc.org HPLC is often coupled with MS (LC-MS) for online separation and detection, providing a powerful analytical platform. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another classic and robust technique for sterol analysis. nih.govasm.org Prior to analysis, sterols like this compound are typically derivatized to increase their volatility and improve their chromatographic behavior. asm.org

Liquid Chromatography-Mass Spectrometry (LC-MS) has become a preferred method for oxysterol analysis due to its high sensitivity and specificity. nih.govresearchgate.net LC-MS/MS methods, in particular, allow for the targeted quantification of low-abundance species like this compound in complex matrices such as cell extracts and plasma. nih.govnih.gov

Analytical TechniqueApplication in this compound ResearchKey Advantages
Mass Spectrometry (MS) Identification and quantification. researchgate.netHigh sensitivity, molecular weight determination. creative-proteomics.com
High-Resolution MS (HRMS) Accurate mass measurement for elemental composition. rsc.orgHigh accuracy and confidence in identification.
Nuclear Magnetic Resonance (NMR) Definitive structural elucidation. aocs.orgUnambiguous structure and stereochemistry determination. magritek.com
HPLC Separation from complex mixtures. tandfonline.comnih.govVersatile separation modes (normal and reversed-phase). tandfonline.comrsc.org
GC-MS Quantitative analysis of sterols. nih.govasm.orgRobust and well-established for sterol analysis.
LC-MS/MS Targeted and sensitive quantification in biological samples. nih.govnih.govHigh sensitivity and specificity for complex matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In Vitro Enzymatic Assays and Reconstituted Systems for CYP51 Activity

To study the enzymatic conversion of lanosterol (B1674476) to this compound, which is catalyzed by the enzyme sterol 14α-demethylase (CYP51), researchers utilize in vitro enzymatic assays and reconstituted systems. nih.govasm.org These assays are crucial for characterizing the enzyme's activity, substrate specificity, and inhibition by various compounds. asm.orgdatabiotech.co.il

A typical reconstituted system includes the purified CYP51 enzyme, a redox partner such as NADPH-cytochrome P450 reductase, and a lipid environment, often provided by liposomes or detergents, to mimic the membrane-bound nature of the enzyme. nih.govasm.orgacs.org The substrate, lanosterol, is added to the system, and the reaction is initiated by the addition of a cofactor like NADPH. asm.orgasm.org The reaction products, including this compound, are then extracted and analyzed, commonly by GC-MS or LC-MS. nih.govasm.org These assays allow for the determination of key enzymatic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), as well as the inhibitory concentration (IC50) of potential antifungal agents that target CYP51. nih.govasm.org

Cell Culture Models for Studying this compound Metabolism and Regulation

Cell culture models are indispensable for investigating the metabolism and regulatory functions of this compound within a cellular context. scispace.compromega.com.au Various cell lines, such as Chinese hamster ovary (CHO) cells, human hepatoma cells (e.g., HepG2), and fibroblasts, have been employed in these studies. nih.govunlp.edu.ar These models allow researchers to manipulate cellular conditions and study the effects on the cholesterol biosynthetic pathway.

For instance, by treating cells with mevalonate (B85504), the precursor of lanosterol, researchers can induce the accumulation of downstream intermediates, including this compound, and study their impact on the regulation of key enzymes like HMG-CoA reductase. nih.gov Furthermore, cell culture systems are used to investigate the role of this compound and other oxysterols in cellular processes such as the regulation of gene expression. The use of physiologically relevant media, such as Human Plasma-like Medium (HPLM), can enhance the translational relevance of findings from cell culture studies. thermofisher.com

Isotopic Labeling Strategies for Tracing this compound Biosynthesis and Metabolism

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. creative-proteomics.comcreative-proteomics.combiorxiv.org In the context of this compound research, stable isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C) are incorporated into precursor molecules like acetate, mevalonate, or lanosterol. nih.govnih.gov

These labeled precursors are then introduced to cell cultures or in vitro enzymatic assays. nih.govnih.gov As the labeled precursor is metabolized, the isotope is incorporated into the downstream products, including this compound. By using mass spectrometry to track the mass shift caused by the isotope, researchers can follow the biosynthetic pathway and quantify the rate of synthesis and turnover of this compound. nih.govnih.gove-acnm.org This approach, often referred to as metabolic flux analysis, provides dynamic information about the cholesterol biosynthesis pathway that cannot be obtained from static concentration measurements alone. creative-proteomics.commdpi.combiorxiv.org

Genetic and Molecular Determinants of 32 Hydroxylanosterol Metabolism

Genomic Organization and Expression of CYP51 Genes

The gene encoding lanosterol (B1674476) 14α-demethylase, CYP51A1, is a highly conserved member of the cytochrome P450 superfamily, with orthologs found across all biological kingdoms, including animals, fungi, and plants. nih.govacs.org This widespread conservation underscores its fundamental role in sterol biosynthesis. In humans, the CYP51A1 gene is located on chromosome 7q21.2. plos.org The gene's structure consists of multiple exons and introns, and it gives rise to transcript variants that encode different isoforms of the enzyme. plos.org

The expression of CYP51A1 is considered to be that of a "housekeeping" gene, meaning it is expressed in nearly all tissues, which is consistent with the ubiquitous requirement for cholesterol. mdpi.com However, the level of expression varies significantly between different tissues. Notably high levels of CYP51A1 mRNA and protein are observed in the testis, liver, and adrenal glands. mdpi.com This tissue-specific expression pattern suggests that in addition to its general role in cholesterol synthesis, CYP51A1 may have specialized functions in certain tissues.

The regulation of CYP51A1 gene expression is complex and involves multiple transcription factors and signaling pathways. The promoter region of the CYP51A1 gene contains several key regulatory elements, including:

Sterol Regulatory Elements (SREs): These elements are binding sites for Sterol Regulatory Element-Binding Proteins (SREBPs). SREBPs are major transcriptional regulators of genes involved in cholesterol and fatty acid metabolism. nih.govmdpi.com When cellular sterol levels are low, SREBPs are activated and bind to the SREs in the CYP51A1 promoter, upregulating its transcription to increase cholesterol synthesis. nih.gov SREBP-2 is the primary regulator of cholesterol metabolism. frontiersin.org

cAMP Response Elements (CREs): These elements mediate the regulation of gene expression by cyclic AMP (cAMP) signaling pathways. The presence of CREs in the CYP51A1 promoter indicates that its expression can be modulated by hormones and other signaling molecules that act through cAMP.

This dual regulation by both sterols and cAMP allows for fine-tuned control of CYP51A1 expression in response to both metabolic and hormonal signals.

The catalytic function of CYP51A1 involves the three-step oxidative removal of the 14α-methyl group from its substrate, lanosterol. uniprot.org 32-Hydroxylanosterol is the first hydroxylated intermediate in this process. genecards.orgnih.gov The subsequent steps, also catalyzed by CYP51A1, lead to the formation of other intermediates before the final removal of the methyl group. uniprot.orggenecards.org Therefore, the genomic organization and expression level of the CYP51A1 gene are primary determinants of the rate of this compound formation.

Table 1: Key Features of the Human CYP51A1 Gene
FeatureDescriptionReference
Gene SymbolCYP51A1 plos.org
Chromosomal Location7q21.2 plos.org
FunctionCatalyzes the 14α-demethylation of lanosterol uniprot.org
Key Regulatory ElementsSterol Regulatory Elements (SREs), cAMP Response Elements (CREs) nih.gov
Tissue ExpressionUbiquitous, with high levels in the testis, liver, and adrenal glands mdpi.com

Mutational Analysis of CYP51 and its Functional Consequences on this compound Formation

Given the critical role of CYP51A1 in cholesterol biosynthesis, mutations in the CYP51A1 gene can have significant functional consequences, directly impacting the formation of this compound and subsequent sterol intermediates. Studies involving both experimental models and human genetics have shed light on these effects.

Knockout Studies: Experimental knockout of the Cyp51 gene in mice has demonstrated its essential role in embryonic development. nih.govresearchgate.net Cyp51 knockout embryos exhibit a complete block in cholesterol synthesis and a marked accumulation of the CYP51 substrates, lanosterol and 24,25-dihydrolanosterol. nih.govresearchgate.net Consequently, the formation of this compound and all downstream products of the CYP51-mediated reaction is abolished. These knockout models have also been linked to developmental abnormalities resembling Antley-Bixler syndrome. nih.govresearchgate.net Similarly, the knockout of CYP51A1 in human HepG2 cells leads to a significant accumulation of lanosterol and 24,25-dihydrolanosterol, confirming the halt in the metabolic pathway at this step. nih.govbiorxiv.org

Human Mutations: While a low frequency of somatic mutations in CYP51A1 has been observed in various cancers, naturally occurring mutations in the human population have been identified and studied for their potential impact on health and disease. mdpi.com For instance, a study of women with spontaneous preterm delivery and preterm infants identified several novel and rare variants in the CYP51A1 gene. plos.org One such nonsynonymous variant, p.Tyr145Asp, located in a substrate recognition region, was predicted to be damaging to the protein's function. plos.org Molecular modeling suggested that this substitution could alter the protein's surface electrostatic potential and increase the distance to the heme group, likely impairing its catalytic activity. plos.org Such a mutation would be expected to reduce the rate of lanosterol conversion and, therefore, decrease the formation of this compound.

Another study on the fungus Aspergillus fumigatus showed that mutations in conserved substrate recognition sites or other critical regions of the CYP51 protein led to a loss of function. pnas.org Although this is in a different organism, the high degree of conservation of CYP51 suggests that similar mutations in human CYP51A1 would have comparable effects.

The functional consequences of these mutations are a direct result of the altered structure and catalytic efficiency of the CYP51A1 enzyme. A reduction in enzyme activity leads to a bottleneck in the cholesterol biosynthesis pathway, causing the accumulation of substrates upstream of the enzymatic block and a deficiency of products, including this compound, downstream.

Table 2: Functional Consequences of CYP51A1 Alterations
Genetic AlterationModel SystemObserved ConsequenceImpact on this compound FormationReference
Gene KnockoutMouseAccumulation of lanosterol and 24,25-dihydrolanosterol; embryonic lethalityAbolished nih.govresearchgate.net
Gene KnockoutHuman HepG2 cellsAccumulation of lanosterol and 24,25-dihydrolanosterolAbolished nih.govbiorxiv.org
p.Tyr145Asp MutationHuman (predicted)Altered protein structure and likely reduced catalytic activityDecreased plos.org

Genetic Modifiers Influencing this compound Levels

Enzymes in the Cholesterol Biosynthesis Pathway: Other enzymes in the cholesterol biosynthesis pathway can also act as genetic modifiers. For example, the enzyme 3β-hydroxysterol Δ14-reductase, encoded by the TM7SF2 gene, acts on a downstream product of the CYP51A1 reaction. deciphergenomics.orgnih.gov While a knockout of Tm7sf2 in mice did not completely block cholesterol synthesis, likely due to a redundant function of the lamin B receptor, it highlights the interconnectedness of the pathway. nih.gov Variations in the activity of enzymes upstream or downstream of CYP51A1 can alter the pool of its substrates and products, indirectly affecting the steady-state concentration of this compound.

Genes Involved in Lipid Transport and Catabolism: Genes involved in the broader regulation of lipid levels in the body can also indirectly influence the synthesis of sterols. For instance, genes associated with familial hypercholesterolemia, such as LDLR (low-density lipoprotein receptor), APOB (apolipoprotein B), and PCSK9 (proprotein convertase subtilisin/kexin type 9), play a crucial role in cholesterol homeostasis. medlineplus.govnih.gov While these genes are primarily involved in the transport and clearance of cholesterol from the circulation, their dysfunction can lead to systemic changes in cholesterol levels, which in turn can trigger feedback mechanisms that affect the rate of de novo cholesterol synthesis, including the formation of this compound.

Furthermore, genome-wide association studies (GWAS) have identified numerous genetic loci associated with variations in blood lipid levels, some of which may contain as-yet-uncharacterized genetic modifiers of sterol metabolism. genome.govmdpi.com

Table 3: Examples of Genetic Modifiers of this compound Metabolism
Gene/ProteinFunctionMechanism of Influence on this compound LevelsReference
SREBPs (encoded by SREBF1, SREBF2)Transcription factorsDirectly regulate the expression of the CYP51A1 gene. nih.govfrontiersin.org
TM7SF23β-hydroxysterol Δ14-reductaseActs on a downstream product of the CYP51A1 reaction, potentially influencing pathway flux. deciphergenomics.orgnih.gov
LDLR, APOB, PCSK9Cholesterol transport and clearanceInfluence systemic cholesterol levels, which can feedback-regulate de novo cholesterol synthesis. medlineplus.govnih.gov

Comparative Biochemistry and Evolutionary Perspectives of 32 Hydroxylanosterol Metabolism

Conservation of the Lanosterol (B1674476) 14α-Demethylation Pathway Across Eukaryotic Kingdoms

The removal of the 14α-methyl group from lanosterol is a pivotal and highly conserved step in the biosynthesis of essential sterols like cholesterol in animals and ergosterol (B1671047) in fungi. nih.gov This multi-step reaction is catalyzed by the cytochrome P450 enzyme, lanosterol 14α-demethylase, encoded by the CYP51 gene family. nih.govacs.org The CYP51 family is one of the most ancient and widely distributed P450 families, found across all biological kingdoms and preserving its core function despite significant amino acid sequence divergence, which can be as low as 25-30% between kingdoms. researchgate.netwikipedia.org

The demethylation process universally proceeds through three successive oxidative reactions, each requiring oxygen and reducing equivalents from NADPH. nih.govwikipedia.org The first of these steps is the hydroxylation of the 14α-methyl group (C-32) to form a primary alcohol intermediate, 32-hydroxylanosterol (lanost-8-en-3β,32-diol). uniprot.orgnih.gov This initial hydroxylation is followed by oxidation to an aldehyde (32-oxolanosterol), and finally, the cleavage of the C-C bond, which removes the C-32 carbon as formic acid and creates a Δ14(15) double bond in the sterol core. uniprot.orgjst.go.jp The formation of this compound is therefore an indispensable and conserved first step in this essential pathway, highlighting its fundamental role in eukaryotic sterol metabolism. uniprot.orgrhea-db.org

Divergence and Similarities in Sterol Biosynthesis Intermediates Across Different Organisms

While the 14α-demethylation reaction mechanism is highly conserved, the initial substrates and subsequent intermediates in sterol biosynthesis show significant divergence across eukaryotic kingdoms. This divergence primarily begins with the initial cyclization of 2,3-oxidosqualene (B107256). In animals and fungi (non-photosynthetic lineages), this precursor is cyclized to lanosterol. nih.govpnas.org In contrast, photosynthetic organisms like plants predominantly cyclize 2,3-oxidosqualene to cycloartenol (B190886). nih.govpnas.org This bifurcation represents a major phylogenetic marker in the evolution of sterol synthesis. acs.org

Consequently, the substrate for the CYP51-mediated demethylation varies:

In animals , the primary substrate is lanosterol or its derivative 24,25-dihydrolanosterol. uniprot.org

In fungi , while lanosterol is a substrate, it can also be metabolized to eburicol (B28769), which then undergoes 14α-demethylation. uniprot.orguniprot.org

In plants , the main pathway involves the conversion of cycloartenol to other intermediates, with obtusifoliol (B190407) being the typical substrate for CYP51. nih.govpnas.org However, the discovery of lanosterol synthase genes in some plants, such as Arabidopsis thaliana, suggests that a minor, parallel pathway using lanosterol as a precursor also exists. pnas.orgresearchgate.net

This divergence in precursors leads to a variety of sterol intermediates across different life forms, although the fundamental chemistry of demethylation, initiated by hydroxylation at the C-32 position, remains a common thread.

Table 1: Comparison of Initial Sterol Intermediates in Eukaryotic Kingdoms
KingdomPrimary 2,3-Oxidosqualene Cyclization ProductPrimary Substrate for CYP51 (14α-demethylase)Major Final Sterol(s)
AnimalsLanosterolLanosterol / 24,25-DihydrolanosterolCholesterol
FungiLanosterolLanosterol / EburicolErgosterol
PlantsCycloartenolObtusifoliol (from Cycloartenol)Sitosterol (B1666911), Stigmasterol, Campesterol

Evolutionary Significance of C32 Hydroxylation in Sterol Demethylation

The evolution of sterol biosynthesis is intrinsically linked to the rise of atmospheric oxygen, as several steps, including the 14α-demethylation, are oxygen-dependent. nih.govnih.gov The removal of the 14α-methyl group is essential for producing the flat, planar sterols necessary for proper membrane function. pnas.org The methyl group itself, however, is chemically stable and its carbon-carbon bond with the sterol nucleus is not easily broken.

The hydroxylation of this methyl group to form this compound represents a crucial evolutionary innovation to overcome this chemical hurdle. By introducing a hydroxyl group, the cell converts a non-reactive methyl group into a more chemically labile primary alcohol. This alcohol can then be readily oxidized in the subsequent step to an aldehyde. The presence of the aldehyde facilitates the final C-C bond cleavage reaction, which proceeds via the removal of formic acid. jst.go.jp

This three-step mechanism, initiated by C32 hydroxylation, is a highly effective and conserved strategy for activating an otherwise inert methyl group for removal. The strict conservation of this function within the CYP51 enzyme family across vast evolutionary distances underscores its fundamental importance. researchgate.netpnas.org It is an elegant biochemical solution that was likely established early in eukaryotic evolution, enabling the production of modern sterols and facilitating the development of complex eukaryotic cell structures and functions. frontiersin.org

Future Research Directions and Unresolved Questions

Advanced Mechanistic Studies of CYP51-Mediated C32 Hydroxylation

The synthesis of 32-hydroxylanosterol from lanosterol (B1674476) is catalyzed by the cytochrome P450 enzyme sterol 14α-demethylase (CYP51). This enzyme is highly conserved across biological kingdoms, highlighting its fundamental importance in sterol production. nih.govresearchgate.net The CYP51-mediated conversion is a multi-step oxidative process that requires six sequential electron transfer events and three P450 catalytic cycles to remove the 14α-methyl group from the sterol precursor. researchgate.netosti.gov The first two steps are typical hydroxylation reactions that form an alcohol (this compound) and then an aldehyde (32-oxolanosterol), while the third step involves a C-C bond cleavage (deformylation). osti.govresearchgate.net

A significant unresolved question pertains to the precise catalytic mechanism employed by CYP51 for these steps. While the initial hydroxylations are generally thought to proceed via a highly reactive ferryl-oxo cation radical species known as Compound I, the mechanism for the subsequent C-C bond cleavage is a subject of debate. nih.govresearchgate.net Some studies propose that all three steps, including the initial hydroxylation, utilize a unified Compound I-based mechanism. osti.govresearchgate.net Other research suggests that the C-C bond cleavage may instead involve a ferric peroxide anion (Fe³⁺O₂¯). researchgate.net

Future research will necessitate advanced spectroscopic and crystallographic techniques to provide a clearer picture. nih.gov Using comparative crystallographic and biochemical analyses of wild-type and mutant forms of human CYP51 has provided evidence that an active proton delivery network is essential for the final deformylation step, which supports a Compound I-mediated mechanism for all three steps. osti.gov Further studies combining resonance Raman spectroscopy with technologies like Nanodiscs can probe the active site structure of CYP51 when bound to its substrates, helping to definitively identify the reactive oxygen species involved in each specific step of the transformation from lanosterol to this compound and beyond. nih.govresearchgate.net

Comprehensive Profiling of this compound Metabolites in Diverse Biological Contexts

This compound is an intermediate in the Bloch pathway of cholesterol synthesis, which is particularly active in certain cell types like astrocytes. nih.govresearchgate.net In this pathway, lanosterol is converted to this compound, which is then further metabolized through a series of enzymatic steps to ultimately produce cholesterol. researchgate.net While the general sequence of the pathway is known, the relative abundance and flux of this compound and its downstream metabolites in various tissues and disease states are not fully characterized.

Recent advances in mass spectrometry (MS) combined with liquid chromatography (LC) have enabled more sensitive and specific quantification of oxysterols and other sterol intermediates from complex biological samples like plasma, tissues, and cells. scienceopen.comresearchgate.net Applying these targeted metabolomic and lipidomic approaches is crucial for building a comprehensive profile of the this compound metabolic network. For instance, studies on astrocytes have identified the conversion of lanosterol to this compound as a key step, followed by the formation of intermediates such as zymosterol (B116435), cholestadienol, and desmosterol (B1670304) en route to cholesterol. researchgate.net In other contexts, such as in certain cancers, the flux through this pathway may be altered. biorxiv.org

An unresolved challenge is the difficulty in applying a single analytical method to quantify the full spectrum of these metabolites across different biological samples due to their varying chemical properties. researchgate.netresearchgate.net Future research should focus on developing and optimizing robust LC-MS/MS methods to simultaneously measure this compound and its related metabolites. researchgate.net This will allow for a more detailed mapping of its metabolic fate in diverse biological contexts, including neurodegenerative diseases, metabolic disorders, and cancer, potentially revealing new biomarkers or therapeutic targets. researchgate.netbiorxiv.org

Table 2: Known Metabolites in the this compound Pathway and Biological Context

Metabolite Precursor Subsequent Product (in Bloch Pathway) Biological Context / Cell Type
Lanosterol Squalene (B77637) This compound General cholesterol synthesis, Astrocytes. nih.govresearchgate.net
This compound Lanosterol 32-Oxolanosterol Bloch pathway of cholesterol synthesis, Astrocytes. researchgate.netnih.gov
32-Oxolanosterol This compound 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol Bloch pathway of cholesterol synthesis. biorxiv.org
Desmosterol 7-Dehydrodesmosterol Cholesterol Bloch pathway of cholesterol synthesis, Astrocytes. researchgate.net

Elucidation of Novel Regulatory Networks Involving this compound as a Signaling Molecule

Beyond its structural role as a metabolic intermediate, there is growing interest in whether this compound, like other oxysterols, can function as a signaling molecule. scienceopen.com Oxysterols are known to be potent regulators of lipid metabolism by modulating the activity of key transcription factors, primarily the Sterol Regulatory Element-Binding Proteins (SREBPs) and Liver X Receptors (LXRs). acs.orgmdpi.com SREBPs control the expression of genes involved in cholesterol and fatty acid synthesis, while LXRs regulate cholesterol efflux and transport. mdpi.comscienceopen.com

For example, 25-hydroxycholesterol (B127956) is a well-known suppressor of SREBP processing and a potent activator of LXR. researchgate.netacs.org The central question is whether this compound possesses similar regulatory activities. Some hydroxylated lanosterol derivatives have been shown to be powerful suppressors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, which is transcriptionally controlled by SREBP. scienceopen.comresearchgate.net However, the specific signaling roles of endogenously produced this compound are largely unresolved.

Future research must focus on dissecting the potential interactions between this compound and the key proteins of these regulatory pathways, such as SREBP Cleavage-Activating Protein (SCAP) and Insulin-induced gene proteins (Insigs), which are the primary sterol sensors in the SREBP pathway. mdpi.comscienceopen.com Investigating whether this compound can directly bind to LXRs or other nuclear receptors is also a critical avenue. preprints.org Elucidating these novel regulatory networks will clarify whether this compound is merely a passive intermediate or an active player in maintaining cellular lipid homeostasis, with potential implications for diseases characterized by dysregulated lipid metabolism. biorxiv.orgscienceopen.com

Integration of Multi-Omics Data for a Systems-Level Understanding of this compound Metabolism

Understanding the complex role of this compound requires moving beyond the study of individual components to a more holistic, systems-level approach. frontiersin.orgucla.edu The integration of multiple high-throughput "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—is essential for constructing a comprehensive model of its metabolism and function. cmbio.iofrontiersin.org

A multi-omics approach allows researchers to connect changes in gene expression (transcriptomics) with corresponding changes in protein levels (proteomics) and metabolic outputs (metabolomics). frontiersin.orgcmbio.io For example, a recent study utilized an integrative multi-omic analysis of mouse brains and cultured astrocytes lacking the gene Akap11. biorxiv.org This approach combined transcriptomic, proteomic, and metabolomic data, revealing a significant upregulation of cholesterol and fatty acid metabolic pathways and identifying changes in the levels of sterol intermediates, including this compound. biorxiv.org This demonstrates how multi-omics can link a specific gene to broad alterations in cellular metabolism.

Future research will depend on developing more sophisticated bioinformatics tools and statistical methods to integrate these diverse and massive datasets effectively. ucla.edufrontiersin.org The goal is to build predictive models that can simulate the flux through the cholesterol biosynthesis pathway and identify key regulatory nodes. By integrating multi-omics data, researchers can move from simply cataloging the components of the this compound network to understanding its dynamic regulation and its interconnectedness with other cellular processes, providing a more complete picture of its role in both health and disease. biorxiv.orgfrontiersin.org

Table 3: Contributions of Different Omics Data to Understanding this compound Metabolism

Omics Type Data Generated Contribution to Systems-Level Understanding
Genomics DNA sequence variations (e.g., SNPs in CYP51 or regulatory genes). Identifies genetic predispositions to altered sterol metabolism.
Transcriptomics mRNA expression levels of genes in the cholesterol pathway (e.g., HMGCR, CYP51, SREBF2). biorxiv.org Reveals how metabolic pathways are transcriptionally regulated in response to stimuli or in disease states. biorxiv.orgfrontiersin.org
Proteomics Abundance of enzymes and regulatory proteins (e.g., CYP51, SREBP, SCAP). biorxiv.org Quantifies the molecular machinery directly responsible for synthesizing and sensing sterols. biorxiv.orgcmbio.io

| Metabolomics | Absolute or relative quantities of metabolites like lanosterol, this compound, and cholesterol. biorxiv.org | Provides a direct functional readout of the metabolic state and pathway activity. biorxiv.orgucla.edu |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and purifying 32-Hydroxylanosterol in laboratory settings?

  • Methodological Answer : Synthesis typically involves enzymatic oxidation of lanosterol using cytochrome P450 enzymes (e.g., CYP51A1) under controlled conditions. Purification is achieved via reverse-phase HPLC with a C18 column, using a gradient of acetonitrile and water (0.1% formic acid) at 1.0 mL/min flow rate. Purity validation requires NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can this compound be quantified in biological samples such as cell lysates or serum?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., d₇-lanosterol) for calibration. Sample preparation involves lipid extraction via Folch method (chloroform:methanol 2:1), followed by derivatization with picolinyl esters to enhance ionization efficiency. Limit of detection (LOD) should be validated to ≤10 nM .

Q. What is the known biological role of this compound in cholesterol biosynthesis?

  • Methodological Answer : this compound is an intermediate in the Kandutsch-Russell pathway, where it is converted to zymosterol via DHCR24-mediated reduction. Its accumulation under hypoxic conditions (e.g., in tumor-associated macrophages) may inhibit cholesterol efflux, altering membrane dynamics. Confirm its role via siRNA knockdown of CYP51A1 and measure downstream metabolites via GC-MS .

Advanced Research Questions

Q. How do contradictory findings about this compound’s anti-inflammatory effects across studies arise, and how can they be resolved?

  • Methodological Answer : Discrepancies may stem from cell-type specificity (e.g., RAW 264.7 macrophages vs. primary hepatocytes) or divergent LPS stimulation protocols. Conduct a systematic review (PRISMA guidelines) to compare experimental variables. Validate findings using orthogonal assays (e.g., ELISA for IL-6 vs. qPCR for mRNA levels) and dose-response curves to assess threshold effects .

Q. What experimental designs are optimal for studying this compound’s interaction with the NF-κB pathway?

  • Methodological Answer : Use luciferase reporter assays in HEK293T cells transfected with NF-κB-responsive promoters. Include controls for off-target effects (e.g., IkBα phosphorylation via Western blot). For in vivo validation, employ CRISPR-Cas9 knock-in models to track NF-κB nuclear translocation via confocal microscopy .

Q. How can researchers address challenges in distinguishing this compound from structurally similar oxysterols in lipidomic analyses?

  • Methodological Answer : Optimize LC-MS/MS fragmentation patterns using collision-induced dissociation (CID) at 35 eV. Key diagnostic ions for this compound include m/z 426.7 [M+H-H₂O]⁺ and m/z 369.5 [M+H-C₄H₈O]⁺. Cross-validate with synthetic standards and reference spectral libraries (e.g., LipidMAPS) .

Q. What are the implications of this compound’s metabolic reprogramming in hypoxic tumor microenvironments?

  • Methodological Answer : In hypoxic macrophages, this compound accumulation correlates with reduced ATP-binding cassette transporter A1 (ABCA1) expression, impairing cholesterol efflux. Test this by incubating THP-1-derived macrophages under 1% O₂ and quantifying ABCA1 via flow cytometry. Correlate findings with tumor xenograft models using scRNA-seq to map lipid metabolism genes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.